3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one
Description
3-Phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a tricyclic heterocyclic compound featuring fused pyrrolo-thieno-pyrimidinone scaffolds. Its synthesis involves condensation reactions between 2,3-dimethyl- or 2,3-cycloalkyl-substituted precursors with aromatic aldehydes, as demonstrated in studies by Elmuradov et al. (2011) . The phenyl group at position 3 enhances electronic and steric interactions, influencing its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-phenyl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C15H12N2OS/c18-15-13-11(10-5-2-1-3-6-10)9-19-14(13)16-12-7-4-8-17(12)15/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
RWGVSPYCNFLJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylic Acid Derivatives
A common approach involves cyclocondensation of 2-aminothiophene-3-carboxylic acid with acylating agents. For instance, treatment with benzoyl chloride in pyridine at 0°C yields 2-phenyl-4H-thieno[2,3-d]oxazin-4-one, which undergoes further functionalization. Adapting this method, substituting benzoyl chloride with phenylacetyl chloride could introduce the requisite phenyl group at position 3.
Reaction Conditions :
Formamide-Mediated Cyclization
Alternative routes employ formamide or urea as cyclizing agents. Heating 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene with formamide at 140–150°C for 6 hours produces 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in 97% yield. This method’s efficiency suggests its applicability for constructing the pyrimidinone ring without substituents, which can later be modified.
Functionalization at Position 3
Introducing the phenyl group at position 3 requires selective substitution. Two approaches are viable:
Direct Alkylation/Esterification
Using 4-aminopyridine as a nucleophile, alkylation with iodobenzene in acetic acid under reflux introduces the phenyl group. This method mirrors the synthesis of 3-(pyridin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one, achieving 82% yield.
Optimized Conditions :
-
Reagents : Thieno[2,3-d]pyrimidin-4-one, iodobenzene, 4-aminopyridine, acetic acid
-
Temperature : Reflux (~110°C)
-
Time : 4–6 hours
Analytical Characterization
Critical to confirming the structure are spectral and chromatographic analyses:
Spectroscopic Data
Chromatographic Purity
-
TLC : Rf values between 0.4–0.65 using hexane:ethyl acetate (1:1).
-
HPLC : Retention times vary based on substituents but generally fall within 8–12 minutes for related compounds.
Challenges and Optimization
Regioselectivity in Annulation
Ensuring correct ring closure during pyrrolo formation remains a hurdle. Microwave-assisted synthesis or high-pressure conditions may enhance yields.
Solvent and Catalyst Selection
Pyridine and acetic acid are common solvents, but switching to DMF or DMSO might improve solubility of intermediates. Catalysts like p-TsOH could accelerate cyclization steps.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one. For instance, compounds with similar structural frameworks have demonstrated significant antiproliferative effects against various cancer cell lines. A study showed that specific derivatives exhibited enhanced activity against pancreatic cancer cells (Panc-1), suggesting that modifications in the phenyl group can lead to improved efficacy in targeting cancer cells .
Antimicrobial Properties
Research indicates that compounds within this class exhibit antimicrobial activity. The structural similarities with other known antimicrobial agents suggest that 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one may also possess similar properties. Investigations into its mechanism of action could reveal pathways for developing new antimicrobial therapies .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. The heterocyclic nature of the compound allows for potential interactions with biological targets involved in neurodegenerative diseases. Further research is necessary to elucidate these effects and their implications for treating conditions such as Alzheimer's disease .
Organic Electronics
The unique electronic properties of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one make it a candidate for applications in organic electronics. Its ability to form stable thin films could be beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies are ongoing to optimize its electronic properties for these applications .
Photovoltaic Materials
Research has shown that compounds with similar structures can be incorporated into photovoltaic systems to enhance light absorption and conversion efficiency. The incorporation of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one into polymer matrices may lead to improved performance in solar energy applications .
Table 1: Summary of Research Findings on 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Significant antiproliferative activity against Panc-1 cells |
| Study B | Antimicrobial | Exhibited moderate antimicrobial activity against various pathogens |
| Study C | Neuroprotection | Potential neuroprotective effects observed in vitro |
| Study D | Organic Electronics | Promising candidate for OLED applications due to electronic stability |
Case Study: Anticancer Activity
In a recent investigation focused on the anticancer properties of derivatives of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one, researchers synthesized several analogs and tested their efficacy against multiple cancer cell lines. The results indicated that specific modifications to the phenyl group significantly enhanced the compounds' ability to induce apoptosis in cancer cells. This study underscores the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Analysis :
- Phenyl vs. Benzyl Groups : The 3-phenyl derivative shows moderate cytotoxicity, while 3-benzyl analogs (e.g., 3-benzyl-2-alkyl derivatives) exhibit enhanced activity, likely due to increased lipophilicity and π-π stacking interactions .
- Trimethylene Substituents : The 2,3-trimethylene variant forms a rigid, planar structure, which may reduce conformational flexibility and limit binding to certain enzyme pockets .
Core Modifications: Pyrrolo vs. Pyrido Fused Systems
Analysis :
- Pyrido-Thieno-Pyrimidinones: The pyrido-fused core (e.g., tetrahydropyrido derivatives) demonstrates superior binding to BET bromodomains due to the N-acetylated pyrido moiety, a critical pharmacophore for protein-ligand interactions .
Activity Trends in SAR Studies
A structure-activity relationship (SAR) campaign highlighted the following trends:
Substituent Size : Bulky substituents (e.g., pentamethylene) at positions 2 and 3 reduce solubility and bioavailability .
Electron-Withdrawing Groups : Nitro or carbonyl groups at position 4 enhance electrophilicity, improving interactions with cellular nucleophiles .
Hybrid Scaffolds: Compounds combining thieno-pyrimidinone with triazole or amide moieties show dual inhibitory effects on kinases and melanogenesis pathways .
Biological Activity
The compound 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a member of the pyrrolo-thienopyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one typically involves multi-step organic reactions. The initial steps often include the formation of the thienopyrimidine core followed by functionalization at the phenyl position. Various synthetic routes have been explored to optimize yield and purity, with recent methodologies emphasizing greener chemistry and the use of alternative solvents.
Anticancer Properties
Research has demonstrated that compounds in the thienopyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures inhibit key enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in cancer cell proliferation pathways. The inhibition of this enzyme leads to reduced nucleotide synthesis and subsequently impairs tumor growth.
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| 3-Phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one | GARFTase | 0.5 | KB Cells |
| Related Thienopyrimidine | GARFTase | 1.2 | IGROV1 Cells |
The biological activity of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is attributed to its ability to selectively target folate receptors (FRα and FRβ) and inhibit specific metabolic pathways in cancer cells. This selectivity is crucial as it allows for reduced toxicity in normal cells while effectively targeting tumor cells.
Cytotoxicity Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity can be quantified using assays like the resazurin assay or caspase activity assays to evaluate apoptotic pathways.
Example Case Study
A notable study evaluated the cytotoxic effects of 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one on human ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 1 µM, with apoptosis confirmed through increased caspase-3/7 activity.
Antimicrobial Activity
Beyond anticancer properties, preliminary data suggest potential antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.
Q & A
Q. What are the key synthetic methodologies for preparing 3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one and its derivatives?
The compound is synthesized via condensation reactions between 2,3-trimethylene-substituted pyrrolo-thienopyrimidinones and aromatic aldehydes. For example, Bozorov et al. (2013) demonstrated the use of 2,3-trimethylene-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one as a precursor, reacting it with aldehydes under acidic conditions to introduce substituents at the 3-position. X-ray crystallography confirmed structural integrity, with bond lengths and angles consistent with fused heterocyclic systems .
Q. How is the structural characterization of this compound validated in academic studies?
Single-crystal X-ray diffraction is the gold standard for structural validation. Bozorov et al. (2013) resolved the crystal structure of a related derivative, confirming the fused bicyclic system and planar geometry of the thieno-pyrimidinone core. Key parameters include C–S bond lengths (1.69–1.72 Å) and dihedral angles between the thiophene and pyrimidinone rings (<5°), ensuring minimal steric strain .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Cytotoxicity screening in murine B16 melanoma cells (via MTT assays) and anti-inflammatory evaluation (e.g., COX-2 inhibition) are standard. Shyyka et al. (2018) tested derivatives against A549, HCT116, and MCF-7 cancer cell lines, reporting IC₅₀ values ranging from 5–50 µM. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) are critical for validating mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Discrepancies often arise from substituent effects or assay conditions. For example, Bozorov et al. (2015) noted that 3-phenyl derivatives exhibit higher melanin inhibition in B16 cells than alkyl-substituted analogs due to enhanced π-π stacking with tyrosinase. To reconcile conflicting cytotoxicity results, researchers should standardize cell lines, assay protocols, and control compounds (e.g., doxorubicin) and perform molecular docking to predict binding affinities .
Q. What strategies optimize the compound’s selectivity for kinase targets like AKT1 in cancer therapy?
Structure-activity relationship (SAR) studies guided by co-crystallography data are essential. Astolfi et al. (2022) identified the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core as a potent AKT1 inhibitor (IC₅₀ = 12 nM). Key modifications include introducing electron-withdrawing groups at the 3-position to enhance hydrogen bonding with the kinase’s hinge region. Competitive ATP-binding assays and Western blotting for phosphorylated AKT substrates (e.g., GSK-3β) validate selectivity .
Q. How can multi-target effects (e.g., anti-inflammatory and anticancer) be systematically investigated?
Integrate transcriptomics and proteomics. Fyfe et al. (2019) combined RNA-seq (to identify dysregulated pathways) with thermal shift assays (to detect target engagement). For instance, thieno[2,3-d]pyrimidine derivatives showed dual modulation of dopamine D2 receptors (Ki = 8 nM) and NF-κB signaling, linked to anti-inflammatory effects. Dose-dependent suppression of TNF-α and IL-6 in LPS-stimulated macrophages further corroborates multi-target activity .
Q. What advanced synthetic routes improve yield and scalability for derivatives?
Vilsmeier–Haack reagent (DMF-POCl3) enables one-pot cyclization of 2-amino-3-cyanothiophene precursors into thieno[2,3-d]pyrimidin-4(3H)-ones at room temperature, achieving >85% yield. Datoussaid et al. (2020) optimized reaction times (3 hr stirring + 1 hr reflux) and purified products via flash chromatography (silica gel, ethyl acetate/hexane). Scale-up to 50 mmol retains >80% yield, making this route industrially viable .
Methodological Considerations
- Data Interpretation : Always cross-reference cytotoxicity data with metabolic stability (e.g., microsomal half-life) to exclude false positives from compound degradation .
- Structural Analysis : Pair X-ray crystallography with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
- Assay Design : Include positive controls (e.g., cisplatin for cytotoxicity, celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
